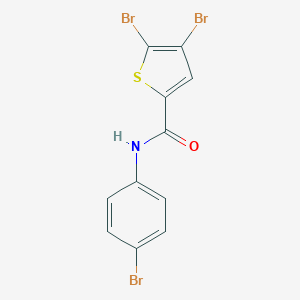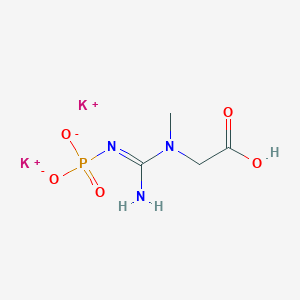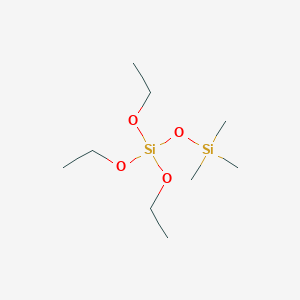
Bis(N-methylbenzamido)methylethoxysilane
Übersicht
Beschreibung
Bis(N-methylbenzamido)methylethoxysilane (BMBMES) is a silane-based compound that has a variety of uses in the scientific research field. It is a non-toxic, non-flammable, and non-volatile compound that has been used in a variety of applications, including as a protective coating for metals, as a corrosion inhibitor, and as a surface modifier. BMBMES is also used to modify the surface of materials, such as glass, to increase their hydrophobicity and reduce their surface energy. In addition, BMBMES has been used in the synthesis of a variety of materials, including polymers, hydrogels, and nanomaterials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Bis(N-methylbenzamido)methylethoxysilane and related compounds have been synthesized and characterized for their potential applications in coordination chemistry and molecular imaging. For instance, bis[N,N-DI(N'-methylbenzamido)-β-alaninato]metal(II) complexes have been synthesized and characterized using elemental analysis, IR and UV-Visible spectroscopy, and magnetic susceptibility measurements (Ng, Teo, Teoh, & Declercq, 2002). Similar studies have been conducted on other bis compounds, demonstrating their potential in various applications, including imaging and pharmaceuticals (Cortezon-Tamarit et al., 2016).
Applications in Imaging
- Some bis compounds, particularly those with benzamido groups, have been explored for their applications in molecular imaging. These compounds, when radiolabeled with different metallic species, have potential as multimodal imaging agents for both in vitro and in vivo applications. This includes PET (positron emission tomography) and SPECT (single-photon emission computed tomography) applications (Cortezon-Tamarit et al., 2016).
Molecular Mechanisms and Pharmaceutical Applications
- The bis(N-heterocyclic carbene) silver complex, formed from related bis compounds, has shown antimicrobial activity against resistant respiratory pathogens, highlighting its potential pharmaceutical application (Kascatan-Nebioglu et al., 2006).
Catalysis and Chemical Reactions
- This compound and related compounds are also studied for their roles in catalysis and chemical reactions. These compounds have been used in the synthesis of various metal complexes, demonstrating their versatility in catalytic processes (Imamoto et al., 2012).
Potential in Nanotechnology and Materials Science
- The synthesis of nano-structured materials from bis compounds has been explored. For example, nano-structured ceria (CeO2) was successfully prepared from Ce(III)-benzoxazine dimer complexes, which are structurally related to this compound (Veranitisagul et al., 2011).
Corrosion Inhibition
- Bis compounds, including those with benzamido groups, have been investigated for their use as corrosion inhibitors. These compounds have shown efficacy in protecting metals from corrosion, which has implications in industrial applications (Singh & Quraishi, 2016).
Wirkmechanismus
BMBMES is utilized to modify the surface of various materials, such as glass, to enhance their hydrophobic properties and reduce surface energy. This makes it valuable in applications where control of surface properties is critical. It is also used as a protective coating for metals, offering resistance against corrosion, thus extending the lifespan and durability of metal components in various environments.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[benzoyl(methyl)amino]-ethoxy-methylsilyl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3Si/c1-5-24-25(4,20(2)18(22)16-12-8-6-9-13-16)21(3)19(23)17-14-10-7-11-15-17/h6-15H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEJWUIEUACHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(N(C)C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864667 | |
| Record name | N,N'-(Ethoxymethylsilylene)bis(N-methylbenzamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16230-35-6 | |
| Record name | N,N′-(Ethoxymethylsilylene)bis[N-methylbenzamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16230-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N,N'-(ethoxymethylsilylene)bis(N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016230356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N,N'-(ethoxymethylsilylene)bis[N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-(Ethoxymethylsilylene)bis(N-methylbenzamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)



